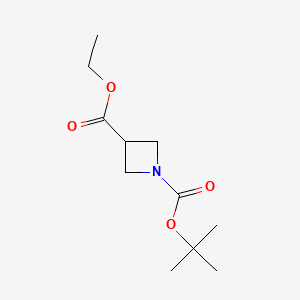

Ethyl 1-BOC-azetidine-3-carboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAKQSWJCMKEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704384 | |

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346674-10-9 | |

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-BOC-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-BOC-azetidine-3-carboxylate is a versatile synthetic building block playing a crucial role in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the protective tert-butyloxycarbonyl (BOC) group and an ethyl ester functional handle, offers a unique scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characteristic analytical data, and its applications in the development of biologically active compounds.

Chemical Properties and Characterization

This compound, with the CAS number 1346674-10-9, is a BOC-protected amino acid derivative.[1] The presence of the BOC group allows for selective deprotection and further functionalization of the azetidine nitrogen, making it an invaluable intermediate in multi-step organic syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Liquid | [2] |

| Predicted Boiling Point | 286.7 ± 33.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.127 ± 0.06 g/cm³ | [3] |

| Purity | ≥97% | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.16 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.10 (t, J=8.0 Hz, 2H, azetidine-CH₂), 3.95 (t, J=8.0 Hz, 2H, azetidine-CH₂), 3.40 (p, J=8.0 Hz, 1H, azetidine-CH), 1.44 (s, 9H, C(CH₃)₃), 1.26 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5 (C=O, ester), 156.0 (C=O, BOC), 79.8 (C(CH₃)₃), 61.1 (OCH₂CH₃), 52.0 (azetidine-CH₂), 34.5 (azetidine-CH), 28.4 (C(CH₃)₃), 14.2 (OCH₂CH₃) |

| IR (neat) | ν 2978, 1735, 1700, 1408, 1145 cm⁻¹ |

| Mass Spectrometry (ESI) | m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺ |

Synthesis

The primary synthetic route to this compound involves the Fischer esterification of its corresponding carboxylic acid precursor, 1-BOC-azetidine-3-carboxylic acid.

Synthesis of Precursor: 1-BOC-azetidine-3-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved through various methods, often starting from commercially available azetidine derivatives.[4]

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 1-BOC-azetidine-3-carboxylic acid to its ethyl ester.

Materials:

-

1-BOC-azetidine-3-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1-BOC-azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure this compound.

Diagram 1: Synthesis Workflow

Caption: Fischer Esterification Workflow.

Applications in Drug Discovery

The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[5][6] Azetidine-3-carboxylic acid derivatives, in particular, have been explored for their potential as enzyme inhibitors and as components of various therapeutic agents.[7]

While specific signaling pathway involvement for this compound is not extensively documented, its utility as a building block suggests its incorporation into molecules targeting a wide range of biological pathways. Azetidine-containing compounds have been investigated as inhibitors of enzymes such as β-lactamases and as antagonists for receptors like the CB1 receptor.[1][8]

Diagram 2: General Role in Drug Discovery

Caption: Role in the Drug Discovery Pipeline.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a key intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. Its straightforward synthesis and versatile chemical handles make it a valuable tool for researchers and scientists in the field of drug discovery and development. This guide provides the foundational technical information required for its effective utilization in the laboratory.

References

- 1. d-nb.info [d-nb.info]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. lookchem.com [lookchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1-BOC-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for Ethyl 1-BOC-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS Number 1346674-10-9, is a versatile synthetic intermediate.[1] It is characterized by an azetidine ring protected with a tert-butyloxycarbonyl (BOC) group and an ethyl ester functionality. This combination allows for a wide range of chemical modifications, making it a valuable component in the synthesis of novel therapeutic agents. The compound is typically a liquid at room temperature.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of the data, particularly the boiling and melting points, are predicted values due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| CAS Number | 1346674-10-9 | [1] |

| Physical State | Liquid | [1] |

| Predicted Boiling Point | 286.7 ± 33.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.127 ± 0.06 g/cm³ | |

| Predicted pKa | -2.86 ± 0.40 | |

| Predicted LogP | 1.1 | [2] |

| Purity | Typically ≥97% | [1] |

Solubility Profile

While specific quantitative solubility data is scarce, 1-Boc-Azetidine-3-yl-methanol, a related compound, is soluble in Dimethyl sulfoxide (DMSO).[3][4] Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is anticipated to be low.

Synthesis and Experimental Protocols

The synthesis of this compound and related azetidine derivatives can be achieved through several synthetic routes. A common approach involves the protection of the azetidine nitrogen, followed by esterification of the carboxylic acid group.

General Synthesis Workflow

The logical flow for a typical synthesis is outlined in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is a representative example adapted from the synthesis of similar azetidine derivatives.[5][6]

Step 1: N-BOC Protection of Azetidine-3-carboxylic acid

-

Dissolve azetidine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-BOC-azetidine-3-carboxylic acid.

Step 2: Esterification

-

Dissolve 1-BOC-azetidine-3-carboxylic acid in anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the BOC protecting group, and the azetidine ring protons.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.2-1.3 | Triplet |

| -CH₂- (ethyl) | ~4.1-4.2 | Quartet |

| -C(CH₃)₃ (BOC) | ~1.4 | Singlet |

| Azetidine ring protons | ~3.5-4.5 | Multiplets |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display distinct signals for each carbon environment within the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~60 |

| -C (CH₃)₃ (BOC) | ~28 |

| -C (CH₃)₃ (BOC) | ~80 |

| Azetidine ring carbons | ~40-60 |

| C =O (ester) | ~170 |

| C =O (BOC) | ~155 |

FTIR Spectroscopy (Predicted)

The infrared spectrum will be dominated by strong absorptions from the two carbonyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-3000 | Medium-Strong |

| C=O (ester) | ~1735 | Strong |

| C=O (carbamate) | ~1695 | Strong |

| C-O (ester) | 1150-1250 | Strong |

| C-N (azetidine) | 1100-1200 | Medium |

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 229. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), the ethoxy group ([M-45]⁺), and cleavage of the azetidine ring.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery

This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. The azetidine scaffold is a desirable feature in medicinal chemistry as it can impart conformational rigidity and improve physicochemical properties of drug candidates. The BOC protecting group allows for selective deprotection and further functionalization of the nitrogen atom, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The logical relationship of its utility is depicted below.

Caption: Role of this compound in the synthesis of drug candidates.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 3. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]

- 4. 1-Boc-Azetidine-3-yl-methanol CAS#: 142253-56-3 [amp.chemicalbook.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 1-BOC-azetidine-3-carboxylate

Introduction: Ethyl 1-BOC-azetidine-3-carboxylate is a heterocyclic organic compound featuring an azetidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (BOC) group, a common protecting group in organic synthesis. This bifunctional molecule, containing both a protected amine and an ethyl ester, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered ring structure provides a unique conformational constraint, making it an attractive scaffold for the synthesis of novel therapeutics. Azetidine-containing compounds have shown a wide range of biological activities and are components of several approved drugs.[1][2]

Chemical Structure and IUPAC Name

The core of this compound is a saturated four-membered nitrogen-containing ring (azetidine). The nitrogen atom is substituted with a BOC protecting group, and the carbon at the 3-position is substituted with an ethyl carboxylate group.

-

IUPAC Name: 1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate.[3]

-

Synonyms: 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate, Ethyl 1-Boc-3-azetidinecarboxylate.[4]

-

Canonical SMILES: CCOC(=O)C1CN(C(=O)OC(C)(C)C)C1.[3]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C11H19NO4 | [3][4] |

| Molecular Weight | 229.27 g/mol | [3][4] |

| Physical State | Liquid | [3] |

| Boiling Point | 286.7 ± 33.0 °C at 760 mmHg | [4] |

| Polar Surface Area (PSA) | 55.8 Ų | [4] |

| LogP (XLogP3) | 1.1 | [4] |

| CAS Number | 1346674-10-9 | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-Boc-azetidine-3-carboxylic acid. A standard esterification method, such as the Fischer esterification, can be employed.

Protocol: Fischer Esterification of 1-Boc-azetidine-3-carboxylic acid

This protocol describes the synthesis of this compound via acid-catalyzed esterification.

-

Materials:

-

1-Boc-azetidine-3-carboxylic acid (1.0 eq).

-

Anhydrous Ethanol (EtOH) (excess, as solvent).

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq).

-

Saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Brine (saturated NaCl solution).

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Ethyl Acetate (EtOAc).

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-azetidine-3-carboxylic acid.

-

Add a large excess of anhydrous ethanol to dissolve the starting material.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography if necessary to obtain pure this compound.

-

Synthetic Workflow and Applications

This compound is a key intermediate in the synthesis of more complex molecules. The BOC group can be selectively removed under acidic conditions to free the secondary amine, which can then participate in various coupling reactions. The ethyl ester can be hydrolyzed or used in other transformations. This dual functionality makes it a versatile building block.

Caption: Synthetic route to this compound and its subsequent use as a versatile building block in drug discovery workflows.

Role in Research and Drug Development

The azetidine scaffold is of significant interest to medicinal chemists. Its incorporation into molecules can improve physicochemical properties such as solubility and metabolic stability, and its rigid structure can help lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

-

Conformational Constraint: The four-membered ring restricts the rotational freedom of the molecule, which is a valuable strategy in rational drug design to enhance binding affinity to target proteins.

-

Scaffold for Novel Compounds: this compound is used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and modulators of receptors.[1] The azetidine moiety is found in drugs targeting conditions from bacterial infections to cardiovascular diseases.[2]

-

Peptidomimetics: As a constrained analog of proteinogenic amino acids like proline, it can be incorporated into peptides to create peptidomimetics.[5] This can enhance the peptide's stability against enzymatic degradation and improve its pharmacokinetic profile.[5] The synthesis often starts with the parent acid, 1-Boc-azetidine-3-carboxylic acid, which is then coupled into a growing peptide chain.[5] The ethyl ester form serves as a protected version of this valuable building block.

References

In-Depth Technical Guide: Ethyl 1-BOC-azetidine-3-carboxylate (CAS No. 1346674-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of Ethyl 1-BOC-azetidine-3-carboxylate (CAS No. 1346674-10-9). This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its strained azetidine ring and the versatile protecting groups that allow for selective chemical modifications.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate, is a heterocyclic compound featuring a four-membered azetidine ring.[1][2] The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (BOC) group, and a carboxylic acid at the 3-position is present as an ethyl ester. This substitution pattern makes it a useful intermediate for introducing the azetidine scaffold into larger, more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1346674-10-9 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol [3] |

| IUPAC Name | 1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate |

| Synonyms | Ethyl 1-Boc-3-azetidinecarboxylate, 1-tert-Butyl 3-ethyl 1,3-azetidinedicarboxylate[1][2] |

| InChI | InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3[3] |

| InChI Key | GFAKQSWJCMKEGE-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CCOC(=O)C1CN(C(=O)OC(C)(C)C)C1[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Colorless to yellow liquid or semi-solid or solid | [2] |

| Boiling Point | 286.7 ± 33.0 °C (Predicted) | [1] |

| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | N/A | [1] |

| Flash Point | N/A | [1] |

| Solubility | No data available | [4] |

| pKa | -2.86 ± 0.40 (Predicted) | [1] |

Safety and Handling

This compound is classified as harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Pictogram | GHS07: Harmful/Irritant[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed[3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[1][2]

Role in Synthesis and Drug Discovery

This compound is not known for its own biological activity. Instead, it serves as a crucial starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The azetidine ring is a desirable motif in drug design as it can impart favorable properties such as increased metabolic stability, improved solubility, and reduced lipophilicity, while providing a rigid scaffold for orienting functional groups.

The diagram below illustrates the role of this compound as a building block in a typical drug discovery workflow.

Caption: Role of this compound in Drug Discovery.

As no specific signaling pathways are directly associated with this compound, a diagram illustrating its involvement in such a pathway cannot be provided. Its utility lies in the synthesis of compounds that may target various biological pathways.

Experimental Protocols

The following diagram outlines a generalized synthetic workflow for the preparation of N-BOC protected azetidine esters.

Caption: Generalized Synthesis of N-BOC Protected Azetidine Esters.

Methodology for a Key Synthetic Step: N-Boc Protection of Azetidine-3-carboxylic Acid

This protocol is a generalized procedure based on common laboratory practices for the Boc protection of amino acids.

-

Reaction Setup:

-

Dissolve azetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water.

-

Add a base such as sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of Protecting Group:

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) in dioxane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Isolation:

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl).

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 1-Boc-azetidine-3-carboxylic acid can be purified by recrystallization or column chromatography on silica gel if necessary.

-

The subsequent esterification can be achieved through Fischer esterification by refluxing the Boc-protected acid in ethanol with a catalytic amount of strong acid, or by using standard coupling reagents.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not possess known intrinsic biological activity, its utility as a building block for introducing the azetidine moiety into novel chemical entities makes it a compound of significant interest to researchers in drug discovery and organic synthesis. The information provided in this guide serves as a foundational resource for the safe handling, storage, and synthetic application of this compound. Further research into the biological effects of its derivatives may uncover novel therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | 1346674-10-9 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 7. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Ethyl 1-BOC-azetidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Ethyl 1-BOC-azetidine-3-carboxylate (also known as 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate). This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its strained azetidine ring and orthogonal protecting groups, which allow for selective chemical modifications.

Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂ CH₃ |

| ~4.10 | t | 2H | Azetidine CH₂ (α to N) |

| ~3.95 | t | 2H | Azetidine CH₂ (α to N) |

| ~3.50 | m | 1H | Azetidine CH (β to N) |

| 1.45 | s | 9H | -C(CH₃ )₃ (BOC) |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~156 | C =O (BOC) |

| ~80 | -C (CH₃)₃ (BOC) |

| ~61 | -OCH₂ CH₃ |

| ~55 | Azetidine C H₂ (α to N) |

| ~35 | Azetidine C H (β to N) |

| 28.4 | -C(CH₃ )₃ (BOC) |

| ~14 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1695 | Strong | C=O stretch (BOC) |

| ~1160 | Strong | C-O stretch |

| ~1400 | Medium | C-N stretch |

| 2975-2850 | Medium | C-H stretch (Aliphatic) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 230.14 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₄: 230.1392) |

| 252.12 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₄: 252.1212) |

| 174.10 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 129.08 | [M - BOC]⁺ (Loss of BOC group) |

| 100.07 | [M - CO₂Et - C₄H₈]⁺ (Fragmentation of the ring and loss of substituents) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar azetidine derivatives.[1][2]

Synthesis of this compound

The synthesis is a two-step process starting from 1-BOC-3-hydroxyazetidine, involving an oxidation to the corresponding ketone followed by a Wittig-type reaction and subsequent reduction and esterification, or more directly via esterification of N-Boc-azetidine-3-carboxylic acid. A common route involves the esterification of the commercially available N-Boc-azetidine-3-carboxylic acid.

Step 1: Esterification of N-Boc-azetidine-3-carboxylic acid

To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 1-BOC-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-BOC-azetidine-3-carboxylate. Due to the limited availability of fully assigned experimental spectra in publicly accessible literature, this guide presents a predicted spectrum based on the analysis of closely related analogues and established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for the characterization and quality control of this compound in research and development settings.

Molecular Structure and Atom Numbering

The structure of this compound with the systematic numbering used for NMR signal assignment is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from analogous compounds, including mthis compound and other N-Boc protected azetidine derivatives, and general chemical shift theory. The spectrum is assumed to be recorded in deuterochloroform (CDCl₃) at room temperature.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H2 / H4 | 4.20 - 4.00 | Triplet of triplets (tt) or complex multiplet | J ≈ 8.0, 4.0 | 4H |

| H3 | 3.60 - 3.40 | Quintet or multiplet | J ≈ 8.0 | 1H |

| -OCH₂CH₃ (C10) | 4.15 | Quartet (q) | J = 7.1 | 2H |

| -C(CH₃)₃ (BOC) | 1.45 | Singlet (s) | - | 9H |

| -OCH₂CH₃ (C11) | 1.25 | Triplet (t) | J = 7.1 | 3H |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester, C8) | 172.5 |

| C=O (BOC, C5) | 156.0 |

| -C (CH₃)₃ (BOC, C7) | 80.0 |

| -OC H₂CH₃ (C10) | 61.0 |

| C2 / C4 | 53.0 |

| C3 | 35.0 |

| -C(C H₃)₃ (BOC) | 28.5 |

| -OCH₂C H₃ (C11) | 14.2 |

Experimental Protocols

The following sections describe a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 to 4096, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shift of each peak.

Caption: Logical workflow for NMR data analysis.

Interpretation of the Predicted Spectrum

¹H NMR Spectrum:

-

Azetidine Ring Protons (H2, H3, H4): The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The protons at C2 and C4 are diastereotopic and will likely appear as a complex multiplet or a triplet of triplets between 4.20 and 4.00 ppm. The proton at C3, being coupled to four neighboring protons, is predicted to be a quintet or a broad multiplet around 3.60-3.40 ppm.

-

Ethyl Ester Group: The methylene protons (-OCH₂ CH₃) are expected to appear as a quartet around 4.15 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃ ) will appear as a triplet around 1.25 ppm, coupled to the methylene protons.

-

BOC Protecting Group: The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.45 ppm.

¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ester carbonyl (C8) is predicted to be around 172.5 ppm, while the carbamate carbonyl of the BOC group (C5) is expected at a slightly upfield position, around 156.0 ppm.

-

Quaternary Carbon (BOC): The quaternary carbon of the tert-butyl group (C7) will appear around 80.0 ppm.

-

Azetidine and Ethyl Carbons: The carbons of the azetidine ring (C2, C4, and C3) and the ethyl ester (C10 and C11) are expected in the upfield region, as detailed in the data table. The methylene carbons of the azetidine ring (C2 and C4) are predicted to be around 53.0 ppm, while the methine carbon (C3) will be further upfield at approximately 35.0 ppm. The methylene carbon of the ethyl group (C10) is expected around 61.0 ppm, and the terminal methyl carbon (C11) will be the most upfield signal at around 14.2 ppm. The methyl carbons of the BOC group are predicted to resonate around 28.5 ppm.

This comprehensive guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for data acquisition and analysis. This information should aid researchers in the successful characterization and utilization of this important chemical building block.

Physical properties like boiling point and density of azetidine esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, specifically boiling points and densities, of various azetidine esters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering critical data for the characterization, purification, and formulation of these important heterocyclic compounds.

Core Physical Properties of Azetidine Esters

Azetidine esters are a class of organic compounds that feature a four-membered nitrogen-containing heterocycle with an ester functional group. The physical properties of these compounds are influenced by factors such as molecular weight, the nature of the ester group (e.g., methyl, ethyl, tert-butyl), and the presence and type of substituent on the azetidine ring, including N-protection.

The following table summarizes the available quantitative data for the boiling point and density of a selection of azetidine esters.

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| Methyl azetidine-3-carboxylate | C₅H₉NO₂ | 100-102[1] | 1.072[1] |

| Methyl azetidine-3-carboxylate hydrochloride | C₅H₁₀ClNO₂ | 190.9 (at 760 mmHg) | Not Available |

| Methyl 1-Boc-azetidine-3-carboxylate | C₁₀H₁₇NO₄ | Not Available | 1.072 (at 25 °C)[2] |

| tert-Butyl azetidine-2-carboxylate | C₈H₁₅NO₂ | 196.5 (at 760 mmHg)[3] | 1.019[3] |

| Azetidine-2-carboxylic acid | C₄H₇NO₂ | 242[4] | 1.275[4] |

Experimental Protocols

The synthesis of azetidine esters is a critical step in their study and application. The following sections detail common experimental methodologies for the preparation of key azetidine ester derivatives.

Synthesis of Methyl Azetidine-3-carboxylate

A common method for the preparation of methyl azetidine-3-carboxylate involves the reaction of methyl 2-aminoacetate with a suitable cyclizing agent. For instance, one reported method involves reacting methyl 2-aminoacetate with sodium hydroxide at an appropriate temperature, followed by the addition of an acidic solution to facilitate the formation of the azetidine ring.[1]

General Procedure:

-

Dissolve methyl 2-aminoacetate in a suitable solvent.

-

Add a base, such as sodium hydroxide, and heat the mixture to the desired temperature.

-

After a set reaction time, cool the mixture and carefully add an acid to promote cyclization.

-

Extract the product with an organic solvent and purify by distillation or chromatography.

Synthesis of Azetidine-2-carboxylic Acid

The synthesis of the parent azetidine-2-carboxylic acid can be achieved through various routes. One method involves the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure.

Procedure for Optically Inactive Azetidine-2-carboxylic Acid: [4]

-

Perform α-bromination of GABA to yield γ-amino-α-bromobutyric acid.

-

Treat the intermediate with a base, such as barium hydroxide solution, to induce ring closure through the removal of hydrogen bromide.

Procedure for Optically Active Azetidine-2-carboxylic Acid: [4]

-

Treat α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to produce γ-amino-α-chlorobutyric acid.

-

Induce cyclization by treating the resulting intermediate with barium hydroxide to eliminate hydrogen chloride.

Biological Signaling Pathways Involving Azetidine Derivatives

Azetidine-containing compounds have emerged as significant modulators of various biological signaling pathways, demonstrating their potential in drug discovery.

Inhibition of STAT3 Signaling Pathway

Certain azetidine amides have been identified as potent small-molecule inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. These compounds can disrupt the DNA-binding activity of STAT3, a key protein involved in cell growth, differentiation, and survival, which is often dysregulated in cancer.

Caption: Inhibition of the STAT3 signaling pathway by azetidine amides.

Modulation of GABA Uptake

Azetidine derivatives have also been investigated as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system, these compounds can increase GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety.

Caption: Modulation of GABAergic neurotransmission by azetidine-based GAT inhibitors.

References

An In-depth Technical Guide to the Stability and Storage of BOC-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals. Azetidines, four-membered nitrogenous heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and structural rigidity.[1] The stability of BOC-protected azetidines is therefore a critical parameter influencing their synthesis, purification, storage, and handling. This guide provides a comprehensive overview of the factors affecting the stability of these compounds, recommended storage conditions, and methodologies for their assessment.

Core Concepts of Stability

The stability of an active pharmaceutical ingredient (API) or intermediate is its capacity to maintain its chemical, physical, and biological properties over time under various environmental conditions.[] For BOC-protected azetidines, the primary stability concerns revolve around the integrity of both the azetidine ring and the acid-labile BOC protecting group.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: BOC-protected azetidines are particularly sensitive to acidic conditions, which can lead to deprotection. The strained azetidine ring itself can also undergo acid-mediated decomposition.[3]

-

Humidity: Moisture can facilitate hydrolytic degradation pathways.[4]

-

Light: Photolytic degradation can occur in light-sensitive compounds.

-

Oxidation: Exposure to oxygen can lead to oxidative degradation.

Degradation Pathways

The primary degradation pathways for BOC-protected azetidines involve the cleavage of the BOC group and the opening of the azetidine ring.

1. Acid-Catalyzed Deprotection of the BOC Group:

The BOC group is notoriously labile in the presence of acid.[5][6] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide.[6] This deprotection can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even by milder acidic conditions over extended periods.[6][7]

2. Azetidine Ring-Opening:

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a process that can be exacerbated by acidic conditions.[3] This can occur via nucleophilic attack on the azetidinium ion, leading to various degradation products.[4] For instance, N-substituted azetidines can undergo intramolecular ring-opening decomposition mediated by a pendant nucleophilic group.[3]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of specific BOC-protected azetidines and related compounds found in the literature. It is crucial to note that these data are specific to the tested compounds and conditions and may not be directly extrapolated to all BOC-protected azetidines.

Table 1: Half-Life of N-Substituted Azetidines at Acidic pH [3]

| Compound | N-Substituent | pH | Half-Life (T1/2) |

| 5 | 4-methoxy-phenyl | 1.8 | 0.5 h |

| 5 | 4-methoxy-phenyl | 2.7 | 1.2 h |

| 5 | 4-methoxy-phenyl | 7.0 | Stable |

| 6 | 4-cyano-phenyl | 1.8 | <10 min |

| 1 | 3-pyridyl | 1.8 | >24 h (<5% degradation) |

| 2 | 2-pyridyl | 1.8 | >24 h (<5% degradation) |

| 3 | 4-pyridyl | 1.8 | >24 h (<5% degradation) |

Table 2: Recommended Storage Conditions for a BOC-Protected Azetidine Derivative [8]

| Compound | Storage Temperature | Duration |

| 1-Boc-azetidine-3-yl-methanol | -80°C | 6 months |

| 1-Boc-azetidine-3-yl-methanol | -20°C | 1 month |

Recommended Storage and Handling

To ensure the long-term stability of BOC-protected azetidines, the following storage and handling practices are recommended:

-

Temperature: For long-term storage, it is advisable to store BOC-protected azetidines at low temperatures, such as -20°C or -80°C, particularly for solutions.[8] For solid materials, storage at 2-8°C is a common recommendation to maximize shelf life.[9] Some suppliers may indicate room temperature storage for solids, but cold storage is generally preferred.[9][10]

-

Atmosphere: To prevent hydrolysis and oxidation, containers should be tightly sealed.[11] For sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.[9]

-

Light: Light-sensitive compounds should be stored in opaque or amber containers to prevent photolytic degradation.

-

Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[9] Use clean, dry spatulas and work in a well-ventilated area.[11]

Experimental Protocols

Detailed experimental protocols are essential for assessing the stability of BOC-protected azetidines. The following sections provide methodologies for forced degradation studies and stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify potential degradation products and pathways.[][12][13]

Objective: To evaluate the stability of a BOC-protected azetidine under various stress conditions.

Materials:

-

BOC-protected azetidine of interest

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the BOC-protected azetidine in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.

-

If no degradation is observed, repeat the experiment with 1 N HCl or at a higher temperature.[14]

-

-

Base Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with HCl.

-

If no degradation is observed, repeat with 1 N NaOH or at a higher temperature.[14]

-

-

Oxidative Degradation:

-

To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate the mixture at room temperature for a defined period, protected from light.

-

Analyze samples at various time points.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a specified duration.

-

Also, expose a solution of the compound to the same thermal stress.

-

Analyze the samples at different time intervals.

-

-

Photostability Testing:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify any degradation products.[14]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.

Objective: To develop and validate an HPLC method capable of separating the intact BOC-protected azetidine from its potential degradation products.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

-

Forced degradation samples from Protocol 1

-

Reference standard of the BOC-protected azetidine

Procedure:

-

Method Development:

-

Develop a gradient elution method to achieve separation of the parent compound from all degradation products. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

The flow rate is typically set at 1.0 mL/min, and the column temperature at 30°C.

-

Detection is usually performed at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

-

-

Method Validation:

-

Specificity: Inject solutions of the parent compound, a blank (mobile phase), and the stressed samples. The method is specific if it can resolve the parent peak from any degradation products and excipients.

-

Linearity: Prepare a series of solutions of the reference standard at different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient (should be >0.99).

-

Accuracy: Determine the recovery of the analyte in a spiked sample.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by injecting multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

-

Sample Analysis:

-

Inject the samples from the stability studies (long-term, accelerated, and forced degradation).

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

Visualizations

Logical Flow of a Stability Study

Caption: Workflow for a Comprehensive Stability Study.

Degradation Pathway of a BOC-Protected Amine

Caption: Acid-Catalyzed Deprotection of a BOC-Protected Amine.

References

- 1. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. 142253-55-2|N-Boc-Azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. reddit.com [reddit.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. rjptonline.org [rjptonline.org]

- 14. benchchem.com [benchchem.com]

The Azetidine Scaffold: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can confer superior pharmacological and physicochemical properties to therapeutic agents. Among the saturated heterocycles, the four-membered, nitrogen-containing azetidine ring has emerged as a "privileged scaffold" in contemporary drug design. Its unique conformational rigidity, a feature that distinguishes it from the highly strained aziridines and the more flexible pyrrolidines, allows for precise three-dimensional positioning of substituents. This structural constraint can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.

Initially, the synthetic challenges associated with constructing this strained four-membered ring limited its widespread application. However, recent advancements in synthetic methodologies have unlocked the potential of the azetidine moiety, making a diverse array of functionalized derivatives more accessible. Consequently, the azetidine scaffold is now a key component in several approved drugs and numerous clinical candidates, demonstrating its versatility across a broad spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] This guide provides a comprehensive technical overview of the pivotal role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and therapeutic applications, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Bioactivity of Azetidine Derivatives

The strategic incorporation of the azetidine scaffold has led to the development of potent modulators of various biological targets. The following tables summarize the quantitative bioactivity of representative azetidine-containing compounds across different therapeutic areas, providing a comparative analysis of their efficacy.

Table 1: Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular processes, and its persistent activation is a hallmark of many cancers.[1] Azetidine-based compounds have emerged as potent inhibitors of STAT3 activity.[2][3]

| Compound | Assay | Target | IC50 (µM) | Reference |

| 5a | EMSA | STAT3 DNA-binding | 0.52 | [2] |

| 5o | EMSA | STAT3 DNA-binding | 0.38 | [2] |

| 8i | EMSA | STAT3 DNA-binding | 0.34 | [4] |

| H182 | SH2 Domain Binding | STAT3 | 0.38 - 0.98 | [1] |

| H172 (9f) | STAT3 Activity | STAT3 | 0.38 - 0.98 | [5] |

| H120 (8e) | STAT3 Activity | STAT3 | 1.75 - 2.07 | [3] |

| H105 | STAT3 Activity | STAT3 | 1.75 - 2.07 | [3] |

Table 2: Azetidine-Based GABA Uptake Inhibitors

Azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[6]

| Compound | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [6] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [6] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [6] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [6] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [6] |

Table 3: Antimicrobial and Antiviral Activity of Azetidine Derivatives

The azetidine scaffold is a core component of many β-lactam antibiotics and has been incorporated into novel antimicrobial and antiviral agents.[7][8]

| Compound Class/Derivative | Organism/Virus | Activity Metric | Value | Reference |

| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | EC50 | Sub-µM to low µM range | [8] |

| Azetidine derivatives (BGAz) | Mycobacterium tuberculosis (drug-sensitive and MDR) | MIC99 | <10 µM | [9][10][11] |

| Azetidine derivative D2 | Escherichia coli | Inhibition Zone | 25 mm | [7] |

| Azetidine derivative D2 | Staphylococcus aureus | Inhibition Zone | 22 mm | [7] |

| Azetidine compound (Cpd 1 pg 53) | Herpes Simplex Virus-1 (HSV-1) | EC50 | <100 nM | [12] |

| Azetidine compound (Cpd 1 pg 53) | Herpes Simplex Virus-2 (HSV-2) | EC50 | <100 nM | [12] |

| 4'-Azidoarabinocytidine | Hepatitis C Virus (HCV) | IC50 | 0.17 µM | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which azetidine-containing molecules exert their effects, as well as the experimental processes for their discovery and evaluation, is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives.

Caption: MAPK/ERK Pathway Inhibition by Cobimetinib.

Caption: General Experimental Workflow for Azetidine-Based Drug Discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. This section provides methodologies for the synthesis of a representative azetidine derivative and for key biological assays used to evaluate their efficacy.

Synthesis of N-Substituted Azetidines via Reductive Cyclization of γ-Haloalkyl-imines

This protocol describes a general method for the synthesis of N-substituted azetidines.[13]

Materials:

-

Appropriate γ-haloalkyl-imine (1.0 eq)

-

Sodium borohydride (NaBH4) (1.0 - 2.0 eq)

-

Methanol (MeOH)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Dissolve the γ-haloalkyl-imine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. For sterically hindered substrates, a larger excess of NaBH4 may be required.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench any excess NaBH4 by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-substituted azetidine by column chromatography on silica gel using an appropriate eluent system.

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is used to determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.[14]

Materials:

-

Nuclear extracts from cells with activated STAT3

-

Biotin-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site

-

Unlabeled ("cold") competitor oligonucleotide

-

Poly(dI-dC)

-

Binding buffer (e.g., containing glycerol, MgCl2, NP-40, DTT)

-

Anti-STAT3 antibody (for supershift analysis)

-

Chemiluminescent detection reagents

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Prepare the binding reactions by incubating the nuclear extract (containing activated STAT3) with the binding buffer and poly(dI-dC) for a short period on ice to block non-specific binding.

-

For competition experiments, add an excess of the unlabeled competitor oligonucleotide to a separate reaction.

-

For supershift analysis, add the anti-STAT3 antibody to a separate reaction and incubate on ice.

-

Add the test azetidine compound at various concentrations to the experimental reactions.

-

Add the biotin-labeled STAT3 probe to all reactions and incubate at room temperature to allow for protein-DNA binding.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Transfer the separated complexes from the gel to a nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

Visualize the bands on an X-ray film or with a digital imager. Inhibition of STAT3 DNA binding is observed as a decrease in the intensity of the STAT3-DNA complex band in the presence of the test compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[15][16]

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer

-

Test azetidine compound at various dilutions

-

Cell culture medium

-

Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed the host cells in multi-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of the virus stock in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (to produce a countable number of plaques).

-

Allow the virus to adsorb to the cells for a specified time (e.g., 1-2 hours) at 37 °C.

-

During the adsorption period, prepare the overlay medium containing serial dilutions of the test azetidine compound. Also, prepare a virus control (no compound) and a cell control (no virus, no compound).

-

After adsorption, aspirate the viral inoculum and add the overlay medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plates at 37 °C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

After the incubation period, fix the cells with the fixative solution.

-

Remove the fixative and stain the cell monolayer with the staining solution.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the virus control. The 50% effective concentration (EC50) can be calculated.

Conclusion

The azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly lead to an even greater diversity of azetidine-based compounds, further expanding their therapeutic reach. The quantitative data, signaling pathway visualizations, and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the ongoing quest for new and improved medicines.

References

- 1. Synthesis of Chiral Non Racemic Azetidines: Ingenta Connect [ingentaconnect.com]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "SYNTHETIC ROUTES TO CHIRAL AZIRIDINONES (CHIRAL AUXILIARY, ASYMMETRIC " by THOMAS J MARREN [digitalcommons.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 8. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assembly Biosciences describes new azetidine compounds for HSV infections | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Ring: A Cornerstone of Modern Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have established it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the azetidine moiety, detailing its impact on pharmacological activity, pharmacokinetics, and its role as a versatile bioisostere. The content herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the strategic incorporation of the azetidine ring in drug discovery pipelines.

The Unique Structural and Physicochemical Properties of the Azetidine Ring

The biological utility of the azetidine ring is intrinsically linked to its distinct structural features. As a saturated four-membered ring, it possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[1] This inherent strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, endows azetidine-containing molecules with a unique balance of stability and controlled reactivity.[1][2]

The azetidine ring is not planar and adopts a puckered conformation to alleviate torsional strain.[2][3] This puckering introduces a level of three-dimensionality that can be exploited to orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets.[4] The constrained nature of the ring minimizes the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.[4][5]

From a physicochemical standpoint, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. The pKa of the azetidinyl nitrogen is generally lower than that of larger saturated amines like piperidine, which can influence a molecule's absorption and distribution properties.[1] The incorporation of an azetidine moiety can also enhance metabolic stability by blocking common sites of metabolism, such as N-dealkylation, which is a prevalent pathway for larger saturated amines.[1]

Pharmacological Significance and Therapeutic Applications

The incorporation of the azetidine ring has led to the development of a diverse array of biologically active compounds across numerous therapeutic areas.[6][7] Its presence in a molecule can profoundly influence its pharmacological profile, contributing to enhanced potency, selectivity, and improved pharmacokinetic properties.

Approved Drugs and Clinical Candidates

Several azetidine-containing drugs have successfully reached the market, demonstrating the clinical viability of this scaffold. A notable example is Azelnidipine , a dihydropyridine calcium channel blocker used for the treatment of hypertension.[8] Another is Cobimetinib , a potent and selective inhibitor of MEK1/2 for the treatment of certain types of cancer.[8] The former anticoagulant Ximelagatran also featured an azetidine ring.[8] The growing number of azetidine-containing molecules in clinical trials further underscores the increasing importance of this heterocycle in drug discovery.[9]

Diverse Biological Activities

Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many azetidine-containing compounds exhibit potent anticancer properties. For instance, novel analogs of the antitumor agent TZT-1027 incorporating a 3-aryl-azetidine moiety have shown excellent antiproliferative activities against various cancer cell lines.[10][11] Additionally, azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer progression.[12]

-

Antimicrobial Activity: The azetidine scaffold is a key component of many antibacterial agents, most notably the β-lactam antibiotics (azetidin-2-ones).[13] More recently, novel azetidine derivatives have been identified that are effective against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly.[14]

-

Enzyme Inhibition: The constrained nature of the azetidine ring makes it an attractive scaffold for the design of enzyme inhibitors. Azetidine-based compounds have been successfully developed as inhibitors of dipeptidyl peptidase IV (DPP-IV), γ-aminobutyric acid (GABA) uptake, and various other enzymes.[10][15]

-

Central Nervous System (CNS) Activity: The ability of the azetidine ring to impart favorable pharmacokinetic properties, including blood-brain barrier penetration, has led to its exploration in the development of agents targeting the CNS. Azetidine derivatives have been investigated as dopamine antagonists and for the treatment of other CNS disorders.[7]

Quantitative Bioactivity Data of Azetidine-Containing Pharmaceuticals

The following table summarizes quantitative data for a selection of azetidine-containing compounds, providing a comparative overview of their potency against various biological targets.

| Compound ID/Name | Target | Assay Type | Potency (IC50/EC50/Ki/KD) | Reference |

| Azelnidipine | L-type Calcium Channels | Calcium Antagonist Activity | - | [8] |

| Cobimetinib | MEK1/2 | Kinase Inhibition | - | [8] |

| TZT-1027 Analog 1a | Tubulin Polymerization | Antiproliferative (A549 cells) | 2.2 nM (IC50) | [10][11] |

| TZT-1027 Analog 1a | Tubulin Polymerization | Antiproliferative (HCT116 cells) | 2.1 nM (IC50) | [10][11] |

| STAT3 Inhibitor 5a | STAT3 DNA-Binding | EMSA | 0.55 µM (IC50) | [12] |

| STAT3 Inhibitor 5o | STAT3 DNA-Binding | EMSA | 0.38 µM (IC50) | [12] |

| STAT3 Inhibitor 8i | STAT3 DNA-Binding | EMSA | 0.34 µM (IC50) | [12] |

| STAT3 Inhibitor 7g | STAT3 | Isothermal Titration Calorimetry | 880 nM (KD) | [4] |

| STAT3 Inhibitor 9k | STAT3 | Isothermal Titration Calorimetry | 960 nM (KD) | [4] |

| GAT-1 Inhibitor | GABA Transporter 1 (GAT-1) | GABA Uptake Inhibition | 2.01 +/- 0.77 µM (IC50) | [15] |

| GAT-3 Inhibitor | GABA Transporter 3 (GAT-3) | GABA Uptake Inhibition | 15.3 +/- 4.5 µM (IC50) | [15] |

| BGAz-001 | Mycobacterium bovis BCG | Antimycobacterial Activity | 64.5 µM (MIC) | [14] |

| BGAz-001 | Mycobacterium smegmatis | Antimycobacterial Activity | 30.5 µM (MIC) | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key azetidine-containing drug and for a fundamental biological assay used in the evaluation of novel azetidine compounds.

Synthesis of Azelnidipine

The following is a representative synthetic protocol for Azelnidipine, compiled from patent literature.

Step 1: Synthesis of 3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Azelnidipine Crude Product) [16]

-

To a suitable reactor, add approximately 3.2 kg of 2-(3-nitrobenzylidene)-3-oxobutanoic acid isopropyl ester (Intermediate VII) and approximately 2.7 kg of 3-amino-1-(diphenylmethyl)azetidine (Intermediate III).

-

Add 21 L of isopropanol and 585 g of sodium methylate to the reactor.

-

Initiate stirring and heat the reaction mixture to reflux for 4 hours.

-

After the reaction is complete, cool the mixture to below 10 °C and filter.

-

Concentrate the filtrate under reduced pressure to dryness.